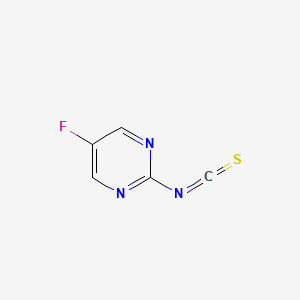
5-Fluoro-2-isothiocyanatopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-isothiocyanatopyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-isothiocyanatopyrimidine typically involves the introduction of fluorine and isothiocyanate groups into the pyrimidine ring. One common method is the reaction of 5-fluoropyrimidine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-isothiocyanatopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, such as amines, to form thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution and addition reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), can be used for reduction reactions.
Major Products Formed
Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions at the fluorine position.
Applications De Recherche Scientifique
5-Fluoro-2-isothiocyanatopyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated pyrimidine derivatives.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine and isothiocyanate groups.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-isothiocyanatopyrimidine involves its interaction with biological targets, such as enzymes and nucleic acids. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong interactions, while the isothiocyanate group can react with nucleophilic sites on proteins and DNA, potentially leading to the inhibition of enzyme activity or disruption of nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
5-Fluoro-2-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.
2-Isothiocyanatopyrimidine: Lacks the fluorine atom but has similar reactivity due to the isothiocyanate group.
Uniqueness
5-Fluoro-2-isothiocyanatopyrimidine is unique due to the presence of both fluorine and isothiocyanate groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the isothiocyanate group provides reactive functionality for interactions with biological targets.
Propriétés
Formule moléculaire |
C5H2FN3S |
|---|---|
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
5-fluoro-2-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5H2FN3S/c6-4-1-7-5(8-2-4)9-3-10/h1-2H |
Clé InChI |
YXMQBWDXLXMAMR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)N=C=S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


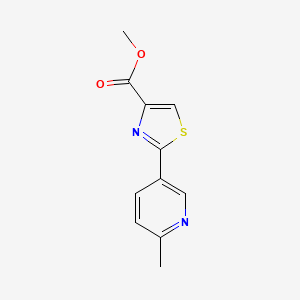
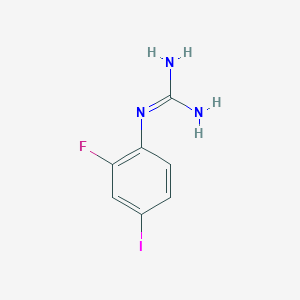
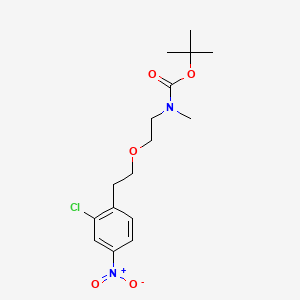
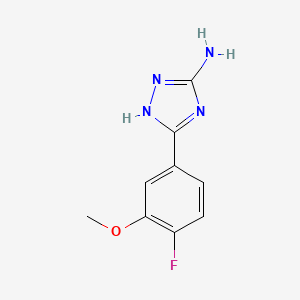

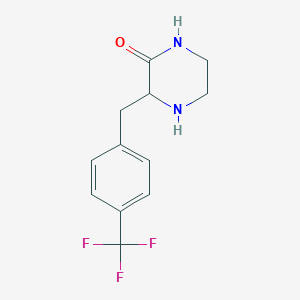
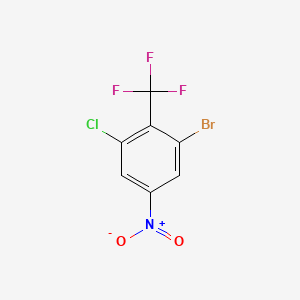
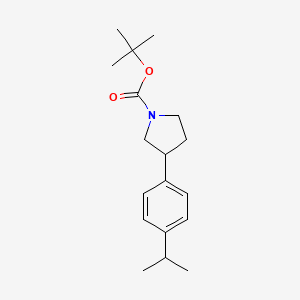
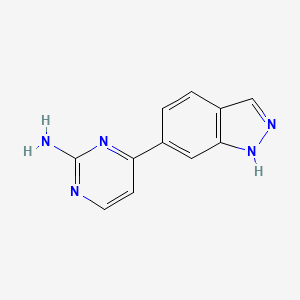
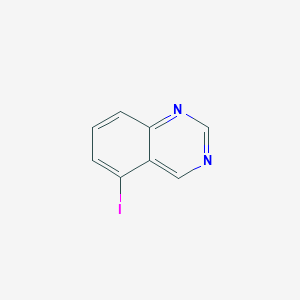
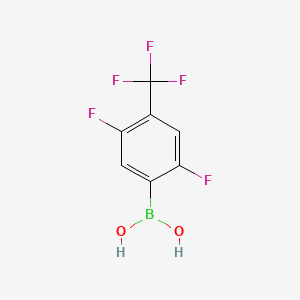
![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole](/img/structure/B13679511.png)
![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)
